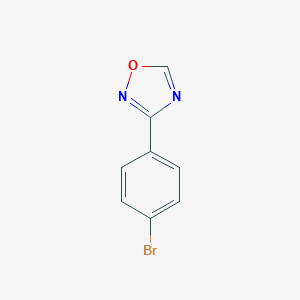

3-(4-Bromophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649573 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-07-3 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable two-step synthetic pathway, complete with detailed experimental protocols, quantitative data, and characterization details.

Synthetic Pathway Overview

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-bromobenzamidoxime, from commercially available 4-bromobenzonitrile. The subsequent step is the cyclization of this amidoxime with a suitable one-carbon source, such as triethyl orthoformate or formic acid, to yield the target 1,2,4-oxadiazole.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzamidoxime

This procedure details the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.5 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 1.5 |

| Ethanol | C₂H₅OH | 46.07 | - |

| Water | H₂O | 18.02 | - |

Procedure:

-

A solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water is prepared.

-

To this solution, a solution of 4-bromobenzonitrile (1.0 eq) in ethanol is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting aqueous residue is cooled in an ice bath to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried to afford 4-bromobenzamidoxime.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-bromobenzamidoxime to the final product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Bromobenzamidoxime | C₇H₇BrN₂O | 215.05 | 1.0 |

| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 3.0 |

Procedure:

-

A mixture of 4-bromobenzamidoxime (1.0 eq) and triethyl orthoformate (3.0 eq) is heated to reflux for 3-5 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Bromobenzamidoxime | C₇H₇BrN₂O | 215.05 | 85-95 | 145-148 |

| This compound | C₈H₅BrN₂O | 225.04 | 70-85 | 108-111 |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H, oxadiazole-H), 8.00 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 167.2, 132.5, 129.0, 127.8, 126.5.

-

Mass Spectrometry (EI): m/z 224/226 (M⁺).

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification process.

Caption: Detailed experimental workflow for the synthesis of this compound.

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-1,2,4-oxadiazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound featuring a core 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group. The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups. The presence of the bromophenyl substituent provides a site for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This document provides a detailed overview of its known physicochemical properties, experimental protocols for its synthesis, and its relevance in drug discovery.

Core Physicochemical Properties

The properties of this compound are summarized below. The compound is typically a solid at room temperature with moderate solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 225.04 g/mol | --INVALID-LINK--[2][3] |

| Monoisotopic Mass | 223.95853 Da | --INVALID-LINK--[1] |

| Physical State | Solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available in cited literature | N/A |

| XlogP (Predicted) | 2.5 | --INVALID-LINK--[1] |

| CAS Number | 16013-07-3 | --INVALID-LINK--[2][3] |

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 4-bromobenzonitrile. The general workflow involves the formation of an intermediate, 4-bromobenzamidoxime, followed by cyclization to form the oxadiazole ring.

Synthesis Workflow Diagram

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromobenzamidoxime (Intermediate)

This protocol is based on general methods for converting nitriles to amidoximes.

-

Objective: To convert 4-bromobenzonitrile to 4-bromobenzamidoxime.

-

Materials:

-

4-Bromobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., triethylamine, sodium carbonate)

-

Solvent (e.g., aqueous ethanol or water)

-

-

Procedure:

-

Dissolve 4-bromobenzonitrile in the chosen solvent system.

-

Add hydroxylamine hydrochloride and the base to the solution. The base is used to liberate free hydroxylamine.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The resulting 4-bromobenzamidoxime can be used in the next step, often without further purification.

-

Step 2: Synthesis of this compound

This protocol describes the cyclization of the amidoxime intermediate to form the final 1,2,4-oxadiazole ring.

-

Objective: To cyclize 4-bromobenzamidoxime to form the target compound.

-

Materials:

-

4-Bromobenzamidoxime (from Step 1)

-

Triethyl orthoformate (HCO(OEt)₃)

-

Acid catalyst (optional, e.g., p-toluenesulfonic acid)

-

-

Procedure:

-

Suspend or dissolve 4-bromobenzamidoxime in an excess of triethyl orthoformate, which acts as both reagent and solvent.

-

Add a catalytic amount of an acid catalyst if required.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate and volatile byproducts under reduced pressure.

-

Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Relevance in Drug Discovery & Development

The 1,2,4-oxadiazole scaffold is a subject of intense investigation in drug discovery due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Derivatives of this scaffold have been explored as inhibitors of various enzymes and receptors.

Potential as an EGFR Signaling Pathway Inhibitor

Aberrant Epidermal Growth Factor Receptor (EGFR) signaling is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and survival.[4] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase are a major class of anticancer drugs. The structural features of 1,2,4-oxadiazole derivatives make them potential candidates for EGFR inhibition.

Caption: Potential inhibition of the EGFR signaling cascade by a 1,2,4-oxadiazole derivative.

The diagram illustrates how an extracellular ligand (like EGF) binds to EGFR, causing it to dimerize and auto-phosphorylate. This activates downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt cascades, ultimately promoting cell proliferation and survival. A small molecule inhibitor like a this compound derivative could potentially bind to the kinase domain of EGFR, preventing its activation and blocking these downstream signals.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through established and reliable chemical protocols. The physicochemical properties of the 1,2,4-oxadiazole ring system, particularly its metabolic stability, make it an attractive component in the design of novel therapeutics targeting a range of diseases, including cancer. Further investigation into this and related compounds is warranted to fully explore their therapeutic potential.

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 3-(4-Bromophenyl)-1,2,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester functionalities. The incorporation of a 4-bromophenyl moiety at the 3-position of this ring system has given rise to a class of derivatives with a diverse and compelling range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The data suggests that the nature of the substituent at the 5-position of the oxadiazole ring plays a crucial role in determining the spectrum and potency of their antibacterial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 3,5-diaryl-1,2,4-oxadiazole derivatives, including analogs with structural similarities to the this compound core, against a panel of standard bacterial strains.

| Compound | R | E. coli (ATCC 25922) MIC (µM) | P. aeruginosa (ATCC 27853) MIC (µM) | E. faecalis (ATCC 29212) MIC (µM) | P. mirabilis (ATCC 25933) MIC (µM) | S. aureus (ATCC 25923) MIC (µM) |

| 3-(4-Chlorophenyl)-5-(3-bromophenyl)-1,2,4-oxadiazole | 3-Bromophenyl | >100 | >100 | >100 | >100 | >100 |

| 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | 4-Nitrophenyl | 60 | >100 | >100 | >100 | >100 |

| 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | 3-Nitrophenyl | >100 | >100 | >100 | >100 | >100 |

| 3-(4-Chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | 2-Iodophenyl | >100 | >100 | >100 | >100 | >100 |

Data extracted from a study on 3,5-diaryl-1,2,4-oxadiazole derivatives, where the 3-phenyl substituent is varied. The data for the 3-(4-chlorophenyl) analogs are presented as the closest available structural analogs to the target compounds.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds is determined by the broth microdilution method in 96-well microtiter plates.

-

Bacterial Strains: Standard bacterial strains from the American Type Culture Collection (ATCC), including Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Enterococcus faecalis (ATCC 29212), Proteus mirabilis (ATCC 25933), and Staphylococcus aureus (ATCC 25923), are used.

-

Culture Media: Mueller-Hinton broth is used for the cultivation of the bacterial strains.

-

Preparation of Inoculum: Bacterial strains are cultured overnight at 37°C in Mueller-Hinton broth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compounds: The 1,2,4-oxadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in Mueller-Hinton broth in the microtiter plates to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: A positive control (a standard antibiotic such as ciprofloxacin) and a negative control (DMSO without any compound) are included in each assay.

Anticancer Activity

While specific data on the anticancer activity of this compound derivatives is limited in the readily available literature, structurally related 1,3,4-oxadiazole analogs bearing a 4-bromophenyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold is a promising template for the design of novel anticancer agents.

Illustrative Quantitative Anticancer Data (for 1,3,4-Oxadiazole Analogs)

The following table presents the anticancer activity of a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives against human cancer cell lines. This data is provided to illustrate the potential of the bromophenyl-oxadiazole pharmacophore.

| Compound | R Group on Oxadiazole | HepG2 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |

| Derivative 1 | 2-Aminophenyl | 0.137 | 0.179 |

| Derivative 2 | 4-Nitrophenyl | 0.142 | 0.217 |

| Derivative 3 | Cinnamylthio | 0.188 | 0.254 |

| Erlotinib (Standard) | - | 0.308 | 0.512 |

Data extracted from a study on quinoline-1,3,4-oxadiazole hybrids.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds against human cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) are used.

-

Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48 hours.

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

-

Controls: A positive control (a standard anticancer drug such as doxorubicin or erlotinib) and a negative control (DMSO) are included.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been widely reported. Although specific data for this compound derivatives is not extensively available, related 1,3,4-oxadiazole compounds containing a 4-bromophenyl group have shown significant anti-inflammatory effects in in vivo models.

Illustrative Quantitative Anti-inflammatory Data (for 1,3,4-Oxadiazole Analogs)

The following table shows the anti-inflammatory activity of a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles in the carrageenan-induced rat paw edema model.

| Compound | R Group on Phenyl Ring | % Inhibition of Edema |

| Derivative A | 4-Chloro | 59.5 |

| Derivative B | 3,4-Dimethoxy | 61.9 |

| Indomethacin (Standard) | - | 64.3 |

Data extracted from a study on 1,3,4-oxadiazole derivatives.[2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Animals: Wistar albino rats of either sex, weighing between 150-200 g, are used. The animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specific dose (e.g., 20 mg/kg body weight). The control group receives only the vehicle, and the standard group receives a reference drug like indomethacin.

-

Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The this compound scaffold represents a promising area for the development of new therapeutic agents. The available data, primarily from structurally related analogs, strongly suggests potential for significant antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives of this specific core structure. Elucidation of the precise mechanisms of action and identification of the specific molecular targets will be crucial for the rational design of more potent and selective drug candidates. The exploration of other potential therapeutic applications, such as antiviral, antifungal, and enzyme inhibitory activities, is also warranted. This in-depth understanding will undoubtedly pave the way for the clinical translation of this versatile and promising class of compounds.

References

spectroscopic analysis of 3-(4-Bromophenyl)-1,2,4-oxadiazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-Bromophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring this data, and presents logical workflows for the analytical process.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a molecular formula of C₈H₅BrN₂O and a molecular weight of approximately 225.04 g/mol .[1] The structure consists of a central 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group at the 3-position. The expected spectroscopic data are summarized below.

Note: Experimentally obtained spectra for this specific molecule are not widely available in the public domain. The following data are predicted based on the analysis of structurally similar compounds, including other 3-aryl-1,2,4-oxadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Singlet | 1H | H-5 (oxadiazole ring) |

| ~8.00 | Doublet | 2H | H-2', H-6' (aromatic) |

| ~7.70 | Doublet | 2H | H-3', H-5' (aromatic) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-5 (oxadiazole ring) |

| ~168 | C-3 (oxadiazole ring) |

| ~132 | C-3', C-5' (aromatic) |

| ~129 | C-2', C-6' (aromatic) |

| ~127 | C-4' (aromatic, C-Br) |

| ~125 | C-1' (aromatic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and oxadiazole) |

| ~1610 | Medium-Strong | C=N stretching (oxadiazole ring) |

| ~1580 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1450 | Medium | C-N stretching (oxadiazole ring) |

| ~1250 | Strong | C-O-C stretching (oxadiazole ring) |

| ~1070 | Strong | C-Br stretching |

| ~970 | Medium | =C-H out-of-plane bending (oxadiazole ring) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) ionization is a suitable method.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |

| 183/185 | Medium | [M - CNO]⁺ |

| 155/157 | Medium | [BrC₆H₄C]⁺ |

| 102 | Medium | [C₆H₄N]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 512-2048 scans).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if coupled with a gas chromatograph.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ion source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 amu.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.

References

An In-depth Technical Guide to CAS Number 16013-07-3 and Related Compounds

Disclaimer: The CAS number 16013-07-3 has been predominantly associated with 2,6-Dichloro-3-nitropyridine . However, some chemical suppliers also link this CAS number to 3-(4-Bromophenyl)-1,2,4-oxadiazole . This guide will primarily focus on the properties and suppliers of 2,6-Dichloro-3-nitropyridine. A section on this compound is also included to address this ambiguity. Additionally, information on 1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine is provided as requested by the user, although it does not appear to be directly related to the specified CAS number.

2,6-Dichloro-3-nitropyridine

Chemical Identity: 2,6-Dichloro-3-nitropyridine is a halogenated nitroaromatic compound. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. Its reactivity is characterized by the presence of two chlorine atoms and a nitro group on the pyridine ring, making it a valuable building block for creating more complex molecules[2].

Chemical and Physical Properties

The chemical and physical properties of 2,6-Dichloro-3-nitropyridine are summarized in the table below.

| Property | Value | References |

| CAS Number | 16013-85-7 | [3][4][5][6] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][6][7] |

| Molecular Weight | 192.99 g/mol | [5][6][7] |

| Appearance | Light yellow to yellow crystalline powder or chunks | [1][4] |

| Melting Point | 55-60 °C | [3][8] |

| Boiling Point | Not available | |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Sparingly soluble in water | |

| InChI Key | SHCWQWRTKPNTEM-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC(=C1--INVALID-LINK--[O-])Cl)Cl |

Experimental Protocols

Synthesis of 2,6-Dichloro-3-nitropyridine from 2,6-Dichloropyridine:

A common method for the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine. The following is a general experimental protocol based on literature procedures[8][9]:

-

In a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with continuous stirring.

-

Subsequently, slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with stirring, which will cause a white solid to precipitate.

-

Wash the precipitate with ice water until it is neutral.

-

Filter and dry the solid to obtain 2,6-dichloro-3-nitropyridine.

This procedure has been reported to yield approximately 7.75 g (80% yield) of the final product with a melting point of 61-63 °C[8].

Biological Activity and Applications

2,6-Dichloro-3-nitropyridine is a key intermediate in the synthesis of various biologically active molecules.[2] It has been utilized in the preparation of:

-

Flupirtine: A centrally acting non-opioid analgesic.

-

Pyridyldifluoroacetates: Compounds with potential applications in medicinal chemistry.[3][5]

-

Bicyclooxacalixhetarenes: Complex macrocyclic compounds.[3][5]

-

Kinase p70S6Kβ inhibitors: Potential therapeutic agents.[10]

The compound's biological relevance stems from its role as a scaffold in the development of these and other new chemical entities.[2] Fused heterocyclic systems containing the nitropyridine moiety have been associated with antiviral and anti-inflammatory activities.[11]

Suppliers

A number of chemical suppliers offer 2,6-Dichloro-3-nitropyridine. The following table lists some of the known suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 92% (technical grade) | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

| Tokyo Chemical Industry | >98.0% (GC) | Inquire |

| Biosynth | Inquire | 0.1 kg, 0.25 kg, 0.5 kg, 1 kg, 2 kg |

| Achemtek | 97+% | 5g, 25g, 100g, 250g, 1kg |

| Chem-Impex | ≥ 99% (GC) | 5g, 25g, 100g, 250g, 1kg |

| Shaanxi Cuikang Pharmaceutical Technology | Industrial Grade | Inquire |

| Henan Aochuang Chemical Co.,Ltd. | 98% | Inquire |

| Zhengzhou Lingzhiyue Technology Co., Ltd. | 98% | Inquire |

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of 2,6-Dichloro-3-nitropyridine.

This compound

While less commonly associated with CAS number 16013-07-3, some suppliers list this compound under the same identifier.[12] this compound is a heterocyclic compound containing an oxadiazole ring, which is a known pharmacophore in medicinal chemistry.[13]

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 16013-07-3 | [12] |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | |

| Appearance | Solid at room temperature | |

| Solubility | Moderately soluble in organic solvents | |

| InChI Key | OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| SMILES | Brc1ccc(cc1)c2ncon2 |

Experimental Protocols

General Synthesis of 1,2,4-Oxadiazoles:

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various methods. One common approach involves the cyclization of amidoximes with carboxylic acid derivatives.[14] A general one-pot synthesis procedure is described as follows:[14]

-

Dissolve the corresponding amidoxime and carboxylic acid methyl or ethyl ester in a superbase medium such as NaOH/DMSO at room temperature.

-

The reaction is typically stirred for 4-24 hours.

-

The desired 3,5-disubstituted-1,2,4-oxadiazole can be isolated through a simple purification protocol.

Another method involves the reaction of amidoximes with acyl chlorides, which may be catalyzed by TBAF or pyridine to improve efficacy.[14]

Biological Activity

The 1,2,4-oxadiazole moiety is present in a variety of biologically active compounds. Derivatives of 1,2,4-oxadiazoles have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer[14]

-

Anti-inflammatory[14]

-

Anticonvulsant[14]

-

Antiviral[14]

-

Antibacterial and Antifungal[14]

-

Analgesic[14]

Specifically, derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have shown anti-inflammatory and analgesic effects.[15][16][17]

Suppliers

| Supplier | Purity | Available Quantities |

| Biosynth | Inquire | Inquire |

| Boron Molecular | Inquire | Inquire |

| CHEMLYTE SOLUTIONS CO.,LTD | Inquire | Inquire |

| JHECHEM CO LTD | Inquire | Inquire |

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 1,2,4-oxadiazole derivatives.

1-(2-Fluorophenyl)-4-(4-methoxyphenyl)piperazine

This compound was specified in the user's request, but it does not appear to be associated with CAS number 16013-07-3. A definitive CAS number for this specific compound has not been identified in the search results. However, information on closely related phenylpiperazine derivatives is available. For instance, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has the CAS number 80305-11-9.[18]

Properties of Related Phenylpiperazines

The properties of phenylpiperazine derivatives can vary widely based on their substitution patterns. For example, 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) has the following properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight | 180.22 g/mol |

| Boiling Point | 150 °C / 3 mmHg |

| Density | 1.141 g/mL at 25 °C |

1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) has a melting point of 42-47 °C.[19]

Biological Activity of Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a well-established class of compounds with a broad range of biological activities. They are known to interact with various receptors in the central nervous system and have been developed as:

Derivatives of 1-(2-fluorophenyl)piperazine have been investigated as potential apoptotic and antiproliferative agents through the inhibition of BCL2.[22]

Suppliers of Related Phenylpiperazines

Numerous suppliers provide a wide variety of phenylpiperazine derivatives. Some examples include:

| Supplier | Related Compound |

| Sigma-Aldrich | 1-(2-Fluorophenyl)piperazine, 1-(4-Fluorophenyl)piperazine |

| Santa Cruz Biotechnology | 1-(4-Methoxyphenyl)piperazine |

| A2B Chem | 1-(4-Methoxyphenyl)piperazine |

| MOLNOVA | 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-piperazine |

| Conier Chem&Pharma Limited | 1-(2-methoxyphenyl)piperazine |

| Home Sunshine Pharma | 1-(4-Methoxyphenyl)piperazine |

| BIOSYNCE | Various piperazine derivatives |

Representative Synthesis Workflow

Caption: A general synthetic route for the preparation of substituted phenylpiperazines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]

- 4. 2,6-Dichloro-3-nitropyridine | 16013-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2,6-ジクロロ-3-ニトロピリジン technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. boronmolecular.com [boronmolecular.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- | 80305-11-9 | MOLNOVA [molnova.com]

- 19. a2bchem.com [a2bchem.com]

- 20. Mafoprazine - Wikipedia [en.wikipedia.org]

- 21. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 22. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 1,2,4-Oxadiazoles: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole core, a five-membered aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Initially synthesized in 1884, this unassuming scaffold lay dormant in relative obscurity for nearly eight decades before its remarkable versatility and therapeutic potential were fully appreciated. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies of 1,2,4-oxadiazole compounds. It further delves into their diverse biological activities, with a focus on their roles in anticancer and anti-inflammatory applications, supported by detailed experimental protocols and a comparative analysis of synthetic routes.

A Serendipitous Discovery and a Long Gestation

The story of 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2] In their investigations, they were the first to synthesize this heterocyclic ring, though its true structure was initially misidentified as "azoxime" or "furo[ab1]diazole".[1][2] For almost 80 years following its discovery, the 1,2,4-oxadiazole ring system garnered little attention from the broader chemical community. It was not until the mid-20th century that studies into its photochemical rearrangements began to unveil the unique reactivity and stability of this scaffold, sparking a renewed and sustained interest.[1]

The past four decades have witnessed an exponential growth in research surrounding 1,2,4-oxadiazole derivatives. This surge can be attributed to the recognition of the 1,2,4-oxadiazole moiety as a valuable bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[3] Consequently, a vast library of 1,2,4-oxadiazole-containing compounds has been synthesized and evaluated, revealing a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]

The Art of Synthesis: From Classical Routes to Modern Innovations

The construction of the 1,2,4-oxadiazole ring has evolved significantly from its initial discovery. The two foundational and still widely employed classical methods are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4] Building upon these cornerstones, a plethora of modern, more efficient synthetic protocols have been developed to meet the demands of high-throughput screening and drug development.

Classical Synthetic Methodologies

1. Tiemann and Krüger Synthesis (from Amidoximes and Acylating Agents):

This pioneering method involves the acylation of an amidoxime with an acyl chloride, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. The reaction typically proceeds via an O-acylamidoxime intermediate.

2. 1,3-Dipolar Cycloaddition:

This versatile method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. The regioselectivity of this reaction is a key consideration, as it determines the substitution pattern on the resulting 1,2,4-oxadiazole ring. While effective, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.[5]

Modern Synthetic Innovations

The quest for higher yields, shorter reaction times, and broader substrate scope has led to the development of several innovative synthetic strategies. These include one-pot procedures that obviate the need for isolating intermediates and the use of novel reagents and catalysts.

1. One-Pot Synthesis from Amidoximes and Carboxylic Acids/Esters:

Modern advancements allow for the direct condensation of amidoximes with carboxylic acids or their esters in a single reaction vessel. This is often facilitated by coupling agents or by conducting the reaction in a superbase medium.

2. Vilsmeier Reagent-Mediated Synthesis:

The use of the Vilsmeier reagent provides an efficient one-pot method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids. This method is characterized by good to excellent yields and a simple purification process.[5]

3. Tandem Reaction of Nitroalkenes:

A novel approach involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, leading to the formation of 1,2,4-oxadiazole derivatives in high yields.[5]

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for a particular 1,2,4-oxadiazole target depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table provides a summary of key quantitative parameters for various synthetic routes.

| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |

| Classical Methods | ||||||

| Tiemann & Krüger (Amidoxime & Acyl Chloride) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 6-12 h | Reflux | 40-70% | Well-established, broad scope | Often requires harsh conditions, moderate yields |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | 12-24 h | Room Temp to Reflux | 50-80% | Good for specific substitution patterns | Nitrile reactivity can be low, potential for side reactions |

| Modern Methods | ||||||

| One-Pot (Amidoxime & Carboxylic Acid) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, DCC) | 2-24 h | Room Temp to 80°C | 60-95% | Streamlined process, good to excellent yields | Cost of coupling agents |

| One-Pot (Superbase Medium) | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | 4-24 h | Room Temperature | 11-90% | Mild conditions, one-pot | Variable yields, long reaction times for some substrates |

| Vilsmeier Reagent-Mediated | Amidoxime, Carboxylic Acid, Vilsmeier Reagent | 3 h | Room Temperature | 61-93% | Fast, high yields, simple workup | Vilsmeier reagent is moisture sensitive |

| Tandem Reaction of Nitroalkenes | Nitroalkene, Arene, Nitrile, Superacid (TfOH) | 10 min | Low Temperature | up to 96% | Very fast, excellent yields | Requires superacid-stable starting materials |

Experimental Protocols for Key Syntheses

Protocol 1: Classical Tiemann and Krüger Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

Triethylamine (TEA) (2.0 eq)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted carboxylic acid in DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the substituted amidoxime to the reaction mixture, followed by the dropwise addition of triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude O-acylamidoxime intermediate can be isolated or directly cyclized by heating in a high-boiling solvent (e.g., toluene, xylene) at reflux for 4-8 hours.

-

After cyclization, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.

Protocol 3: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with a Nitrile

Materials:

-

Aldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq) in DMF

-

Nitrile (5.0 eq)

-

Triethylamine (1.2 eq)

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aldoxime in DMF.

-

Slowly add a solution of NCS in DMF to the aldoxime solution at room temperature. Stir for 1-2 hours to form the hydroximinoyl chloride.

-

Add the nitrile to the reaction mixture.

-

Slowly add triethylamine to the mixture at 0 °C. The triethylamine will generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 3,5-disubstituted-1,2,4-oxadiazole.

Biological Activities and Signaling Pathways

The therapeutic potential of 1,2,4-oxadiazole derivatives is vast and continues to be an active area of research. Their ability to modulate key biological pathways has led to their investigation as anticancer and anti-inflammatory agents.

Anticancer Activity: Targeting the EGFR/PI3K/AKT/mTOR Pathway

Many 1,2,4-oxadiazole compounds exhibit potent anticancer activity by targeting the epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Anti-inflammatory Activity: Modulating the NF-κB and COX Pathways

Certain 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes, particularly COX-2. The NF-κB pathway is a central regulator of the inflammatory response, while COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins.

Quantitative Biological Activity of 1,2,4-Oxadiazole Derivatives

The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected 1,2,4-oxadiazole compounds, highlighting their potency against various cell lines and enzymes.

Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | EGFR Inhibition | 0.34 | [6] |

| 2 | A549 (Lung) | EGFR Inhibition | <10 | [6] |

| 3 | MDA-MB-231 (Breast) | EGFR Inhibition | <10 | [6] |

| 4 | SGC-7901 (Gastric) | Not specified | 1.61 | [6] |

| 5 | HepG2 (Liver) | Telomerase Inhibition | 0.8 | [6] |

| 6 | DLD1 (Colorectal) | Caspase-3 Activator | 0.35 | [2] |

| 7 | CaCo-2 (Colon) | Caspase-3 Activator | 4.96 | [2] |

| 8 | B16-F10 (Melanoma) | Not specified | 50.99 | [7] |

Table 3: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| 9 | COX-2 Inhibition | Varies | [8] |

| 10 | NF-κB Inhibition | Varies | [8] |

| 11 | AChE Inhibition | 0.0158 - 0.121 | [8] |

Conclusion and Future Perspectives

From its humble beginnings as a structural curiosity, the 1,2,4-oxadiazole has blossomed into a cornerstone of modern medicinal chemistry. Its journey underscores the importance of fundamental chemical research and the often-unforeseen applications that can emerge decades later. The development of diverse and efficient synthetic methodologies has empowered chemists to explore the vast chemical space around this privileged scaffold, leading to the discovery of potent and selective modulators of critical biological pathways.

The ability of 1,2,4-oxadiazole derivatives to target key players in cancer and inflammation, such as the EGFR/PI3K/AKT/mTOR and NF-κB/COX pathways, highlights their immense therapeutic potential. The quantitative data presented herein showcases the impressive potencies that have been achieved.

Looking ahead, the future of 1,2,4-oxadiazole research will likely focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR will enable the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Novel Biological Targets: While significant progress has been made in cancer and inflammation, the full therapeutic potential of 1,2,4-oxadiazoles remains to be unlocked. Investigating their activity against other disease targets is a promising avenue for future research.

-

Advanced Drug Delivery Systems: Formulating 1,2,4-oxadiazole-based drugs into advanced delivery systems could further enhance their efficacy and reduce potential side effects.

-

Green Synthesis: The continued development of environmentally friendly synthetic methods will be crucial for the sustainable production of these important compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Bromophenyl Oxadiazole Compounds: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1] The incorporation of a bromophenyl moiety into this versatile heterocyclic ring has given rise to a class of compounds with significant therapeutic promise, particularly in the realms of oncology and infectious diseases. This in-depth technical guide elucidates the key molecular targets of bromophenyl oxadiazole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to facilitate further research and drug development endeavors.

Key Therapeutic Targets and Quantitative Efficacy

Bromophenyl oxadiazole derivatives have been shown to exert their therapeutic effects by interacting with several critical biological targets. The primary areas of investigation include their roles as anticancer and antimicrobial agents, with specific compounds demonstrating potent inhibitory activity against key enzymes and cellular processes.

Anticancer Activity

The anticancer potential of bromophenyl oxadiazole compounds is attributed to their ability to target crucial signaling pathways and enzymes involved in tumor progression and cell proliferation.

Table 1: Cytotoxicity of Bromophenyl Oxadiazole Derivatives against Cancer Cell Lines

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-oxadiazole derivative 8c | HepG2 (Hepatocellular Carcinoma) | 0.137 (µg/mL) | Erlotinib | 0.308 (µg/mL) |

| Quinoline-oxadiazole derivative 8b | HepG2 (Hepatocellular Carcinoma) | 0.139 (µg/mL) | Erlotinib | 0.308 (µg/mL) |

| Quinoline-oxadiazole derivative 15a | MCF-7 (Breast Adenocarcinoma) | 0.164 (µg/mL) | Erlotinib | 0.512 (µg/mL) |

| Quinoline-oxadiazole derivative 8e | MCF-7 (Breast Adenocarcinoma) | 0.179 (µg/mL) | Erlotinib | 0.512 (µg/mL) |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HT-29 (Colon Carcinoma) | 0.78 | - | - |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HepG2 (Hepatocellular Carcinoma) | 0.26 | - | - |

| 5-(4-methoxybenzylidene)-3-((5-(4-bromophenyl)-1,3,4-oxadiazol-2- yl)methyl)thiazolidinedione | MCF-7 (Breast Adenocarcinoma) | 7.87 | - | - |

Table 2: Inhibition of Cancer-Related Enzymes by Bromophenyl Oxadiazole Derivatives

| Compound ID/Description | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-oxadiazole derivative 8c | EGFR Tyrosine Kinase | 0.14 | Lapatinib | 0.12 |

| Quinoline-oxadiazole derivative 12d | EGFR Tyrosine Kinase | 0.18 | Lapatinib | 0.12 |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide (4f) | MMP-9 | 75.08% inhibition at 100 µg/mL | - | - |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromophenyl)acetamide (4g) | MMP-9 | 83.79% inhibition at 100 µg/mL | - | - |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide (4h) | MMP-9 | 78.49% inhibition at 100 µg/mL | - | - |

Antimicrobial Activity

Bromophenyl oxadiazole compounds have also demonstrated significant potential as antimicrobial agents, targeting essential bacterial enzymes.

Table 3: Antimicrobial Activity of Bromophenyl Oxadiazole Derivatives

| Compound ID/Description | Microbial Strain | Measurement | Value | Reference Compound |

| Quinoline-oxadiazole derivative 17a | S. aureus | Zone of Inhibition | 37 mm | Neomycin |

| Quinoline-oxadiazole derivative 17d | E. coli | Zone of Inhibition | - | Neomycin |

| Quinoline-oxadiazole derivative 17a | C. albicans | Zone of Inhibition | 37 mm | Cyclohexamide |

| Quinoline-oxadiazole derivative 17b | S. aureus, E. coli, C. albicans | MIC | 4-fold > Neomycin | Neomycin |

| Quinoline-oxadiazole derivative 17d | S. aureus, E. coli, C. albicans | MIC | 16-fold > Neomycin | Neomycin |

| Quinoline-oxadiazole derivative 17e | S. aureus, E. coli, C. albicans | MIC | 8-fold > Neomycin | Neomycin |

Core Signaling Pathways and Mechanisms of Action

The therapeutic effects of bromophenyl oxadiazole compounds are underpinned by their interaction with specific signaling pathways critical for cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Certain bromophenyl oxadiazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, the enzymatic component of the receptor. By blocking the tyrosine kinase activity, these compounds can inhibit the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[1][3]

Caption: EGFR signaling pathway and the inhibitory action of bromophenyl oxadiazole compounds.

Bacterial DNA Gyrase and its Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[4] This enzyme introduces negative supercoils into the bacterial DNA, a process that is crucial for relieving topological stress during DNA unwinding.[4][5] Unlike its eukaryotic counterparts, bacterial DNA gyrase is a unique and validated target for antibacterial agents. Bromophenyl oxadiazole derivatives have been shown to inhibit DNA gyrase, thereby disrupting DNA replication and leading to bacterial cell death.[2]

Caption: The catalytic cycle of bacterial DNA gyrase and its inhibition.

Matrix Metalloproteinase-9 (MMP-9) in Cancer Metastasis

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[6] In the context of cancer, elevated levels of MMP-9 are associated with tumor invasion, metastasis, and angiogenesis.[7] MMP-9 facilitates cancer cell invasion by breaking down the basement membrane, a key component of the ECM, allowing cancer cells to intravasate into blood vessels and extravasate to distant sites.[6] Certain bromophenyl oxadiazole derivatives have shown the ability to inhibit MMP-9 activity, suggesting their potential as anti-metastatic agents.[8]

Caption: Role of MMP-9 in cancer metastasis and its inhibition.

Telomerase and Cancer Cell Immortality

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length.[9] In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual cellular senescence.[10] However, in the vast majority of cancer cells, telomerase is reactivated, enabling them to bypass senescence and achieve replicative immortality.[11] The inhibition of telomerase is a promising strategy for cancer therapy, and some bromophenyl oxadiazole derivatives have been investigated for their potential to target this enzyme.[12]

Caption: Telomerase-mediated telomere maintenance and its inhibition.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of bromophenyl oxadiazole compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl oxadiazole compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Telomerase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Telomere maintenance by telomerase and by recombination can coexist in human cells. | Semantic Scholar [semanticscholar.org]

- 8. Biochemistry, Telomere And Telomerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Telomere Maintenance and DNA Repair: A Bidirectional Relationship in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-(4-Bromophenyl)-1,2,4-oxadiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 3-(4-Bromophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of a 4-bromophenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties. This document outlines a systematic in silico approach, from target identification to predictive modeling and experimental validation.

Predicted Bioactivities and Potential Targets

Derivatives of 1,2,4-oxadiazole have shown promise in several therapeutic areas. Notably, compounds with a phenyl group at the 3-position have been investigated for their anticancer and anti-inflammatory properties.[2][3] For instance, certain 1,2,4-oxadiazole derivatives have been shown to exhibit potent anticancer activity against various cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells.[2] Some of these compounds are believed to exert their effects through the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is crucial in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4]

Furthermore, various oxadiazole derivatives have demonstrated anti-inflammatory activity.[5][6] While direct experimental data for this compound is limited in the available literature, based on the activity of analogous compounds, EGFR is a plausible primary target for in silico investigation of its potential anticancer effects.

In Silico Prediction Workflow

A systematic in silico workflow can efficiently predict the bioactivity of a compound and guide further experimental studies. This process involves target identification, molecular docking to predict binding affinity, molecular dynamics simulations to assess complex stability, and ADMET profiling to evaluate drug-likeness.

Caption: A logical workflow for the in silico prediction of bioactivity.

Data Presentation: Bioactivity of Related Oxadiazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [7] |

| 2 | [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [7] |

| 3 | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [7] |

| 4 | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [7] |

| 5 | A 1,2,4-oxadiazole derivative | Mantel Cell Lymphoma (Mino) | 0.4 | [3] |

Predicted Signaling Pathway: EGFR Inhibition

Based on the analysis of related compounds, a primary putative mechanism of action for the anticancer activity of this compound is the inhibition of the EGFR signaling pathway. Binding of this small molecule to the ATP-binding site of the EGFR kinase domain would block the downstream signaling cascades responsible for cell proliferation and survival.

Caption: Predicted inhibition of the EGFR signaling pathway.

Experimental Protocols for In Silico Prediction

Molecular Docking of this compound against EGFR

Objective: To predict the binding mode and affinity of the compound within the ATP-binding site of the EGFR kinase domain.

Methodology:

-

Protein Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

Define a grid box centered on the co-crystallized ligand (if present) or key active site residues of the ATP-binding pocket to encompass the binding site.[8]

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina or Glide.[9]

-

Use a search algorithm like the Lamarckian Genetic Algorithm to explore possible ligand conformations.

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on their binding energy scores and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

-

The pose with the lowest binding energy is typically considered the most favorable.[10]

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted ligand-protein complex and characterize the interactions over time.

Methodology (using GROMACS):

-

System Preparation:

-

Use the best-docked pose of the this compound-EGFR complex as the starting structure.

-

Solvate the complex in a periodic box of water (e.g., TIP3P water model) and add counter-ions to neutralize the system.[8]

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove steric clashes.[11]

-

-

Equilibration:

-

Conduct a two-phase equilibration: first in an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[12]

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.[13]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Objective: To evaluate the drug-likeness and potential pharmacokinetic and toxicity properties of the compound.

Methodology (using SwissADME):

-

Input:

-

Prediction:

-

The server will calculate various physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.[14]

-

-

Analysis:

-

Analyze the output to assess the compound's potential as a drug candidate. For example, adherence to Lipinski's rule of five suggests good oral bioavailability.[14] The "Bioavailability Score" provides a composite measure of drug-likeness.

-

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for predicting the bioactivity of this compound. Based on the analysis of related compounds, this molecule is predicted to exhibit anticancer activity, potentially through the inhibition of the EGFR signaling pathway. Molecular docking and MD simulations can further elucidate its binding mechanism and stability within the EGFR active site, while ADMET prediction can offer crucial insights into its drug-like properties. These computational predictions are invaluable for prioritizing and guiding subsequent experimental validation, ultimately accelerating the drug discovery process.

References

- 1. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 15. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Anticancer Assays Using 3-(4-Bromophenyl)-1,2,4-oxadiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant potential as anticancer agents. While specific anticancer assay data for 3-(4-Bromophenyl)-1,2,4-oxadiazole is not extensively available in publicly accessible research, studies on structurally related 3-aryl-1,2,4-oxadiazole derivatives have demonstrated promising cytotoxic and apoptotic effects against various cancer cell lines. These compounds have been investigated for their ability to induce programmed cell death and inhibit key signaling pathways involved in tumor progression.

These application notes provide a comprehensive overview of the methodologies and potential applications of this compound and its analogs in anticancer research. The protocols and data presented are based on findings from studies on closely related 3-aryl-1,2,4-oxadiazole derivatives and serve as a guide for the evaluation of this compound class.

Data Presentation: Anticancer Activity of 3-Aryl-1,2,4-Oxadiazole Derivatives

The following table summarizes the cytotoxic activity of representative 3-aryl-1,2,4-oxadiazole derivatives against various human cancer cell lines. This data is compiled from multiple studies and illustrates the potential of this chemical class as anticancer agents.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 9a | MCF-7 (Breast) | Not Specified | 0.48 | Doxorubicin | Not Specified |

| 9b | MCF-7 (Breast) | Not Specified | 0.78 | Doxorubicin | Not Specified |

| 9c | MCF-7 (Breast) | Not Specified | 0.19 | Doxorubicin | Not Specified |

| 9a | HCT-116 (Colon) | Not Specified | 5.13 | Doxorubicin | Not Specified |

| 9b | HCT-116 (Colon) | Not Specified | 1.54 | Doxorubicin | Not Specified |

| 9c | HCT-116 (Colon) | Not Specified | 1.17 | Doxorubicin | Not Specified |

| 15 | MCF-7 (Breast) | Not Specified | 15.63 | Tamoxifen | 10.38 |

| 18a-c | MCF-7, A549, MDA-MB-231 | Not Specified | Sub-micromolar | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.[1]

-